5-(2-methoxyphenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(2-methoxyphenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound known for its significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-methoxybenzaldehyde with morpholine and subsequent cyclization with pyrido[2,3-d]pyrimidine derivatives can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyphenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-(2-methoxyphenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and pathways, thereby modulating biological processes. For instance, it has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which is crucial in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
AZD-8055: A potent mTOR inhibitor with a similar structure and pharmacological profile.
MPC-6827: Another compound with a pyrido[2,3-d]pyrimidine core, known for its anticancer properties.
Uniqueness
5-(2-methoxyphenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to inhibit multiple pathways makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
5-(2-methoxyphenyl)-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-14-5-3-2-4-12(14)13-6-7-19-16-15(13)17(23)21-18(20-16)22-8-10-25-11-9-22/h2-7H,8-11H2,1H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEDDABFQHFZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C(=O)NC(=NC3=NC=C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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